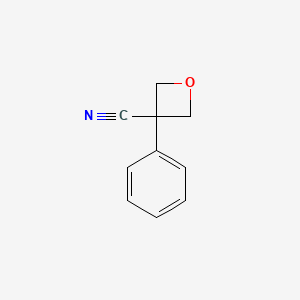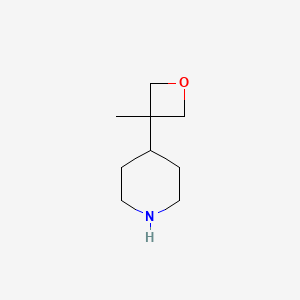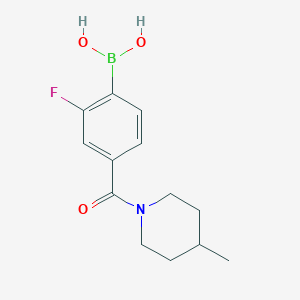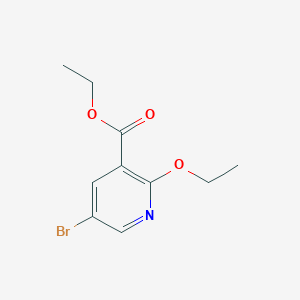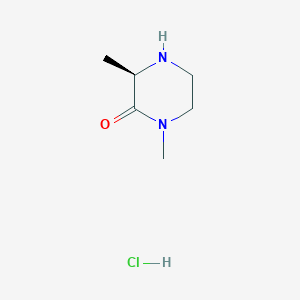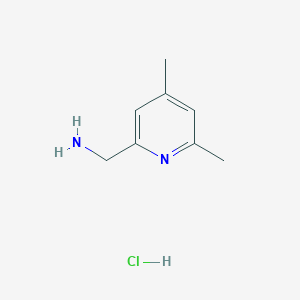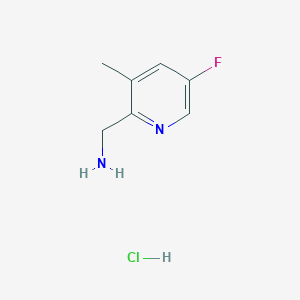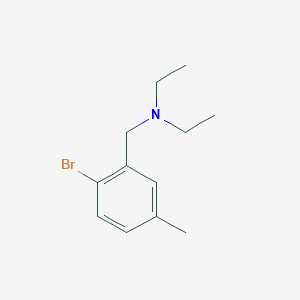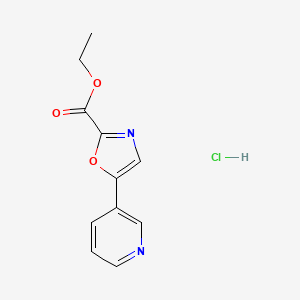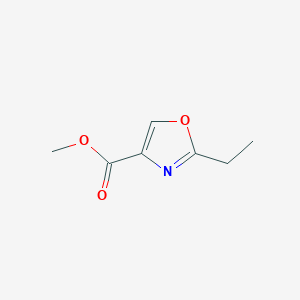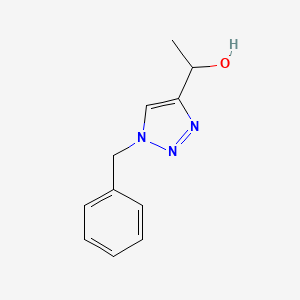
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Descripción general
Descripción
“1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C10H11N3O . It is related to the class of compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring .
Molecular Structure Analysis
The molecular structure of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol consists of a triazole ring attached to a benzyl group and an ethan-1-ol group . The triazole ring contains three nitrogen atoms and two carbon atoms, while the benzyl group consists of a phenyl ring attached to a methylene (-CH2-) group .Aplicaciones Científicas De Investigación
1. Application in Medicinal Chemistry
- Summary of Application : This compound has been used in the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone conjugates. These conjugates have been studied for their apoptosis inducing ability and tubulin polymerization inhibition .
- Methods of Application : A library of these derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .
- Results : Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec in a concentration-dependent manner .
2. Application in Various Fields
- Field : Drug Discovery, Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science .
- Summary of Application : 1,2,3-triazoles have found broad applications in various fields including drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Methods of Application : The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
- Results : Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
3. Application in Industrial Chemistry
- Summary of Application : These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
- Methods of Application : The specific methods of application in these areas are not detailed in the source .
- Results : The specific results or outcomes in these areas are not detailed in the source .
4. Application in Organic Chemistry
- Summary of Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
- Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
- Results : The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .
5. Application in Biomedicine
- Summary of Application : Several 1,2,3-triazoles proved to be effective antibacterial, antifungal, anticancer, antiviral, or anti-inflammatory agents .
- Methods of Application : The specific methods of application in these areas are not detailed in the source .
- Results : The specific results or outcomes in these areas are not detailed in the source .
6. Application in Agrochemicals
- Summary of Application : The 1,4-disubstituted 1H-1,2,3-triazoles also have important applications as agrochemicals .
- Methods of Application : The specific methods of application in these areas are not detailed in the source .
- Results : The specific results or outcomes in these areas are not detailed in the source .
7. Application in Photostabilizers
- Summary of Application : These compounds are used in the creation of photostabilizers .
- Methods of Application : The specific methods of application in these areas are not detailed in the source .
- Results : The specific results or outcomes in these areas are not detailed in the source .
8. Application in Dyes
- Summary of Application : These compounds are used in the production of dyes .
- Methods of Application : The specific methods of application in these areas are not detailed in the source .
- Results : The specific results or outcomes in these areas are not detailed in the source .
9. Application in Corrosion Inhibitors
- Summary of Application : These compounds are used as corrosion inhibitors, particularly for copper alloys .
- Methods of Application : The specific methods of application in these areas are not detailed in the source .
- Results : The specific results or outcomes in these areas are not detailed in the source .
Propiedades
IUPAC Name |
1-(1-benzyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



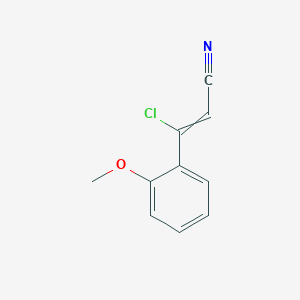
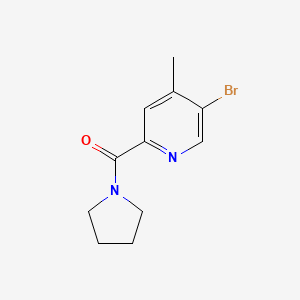
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
